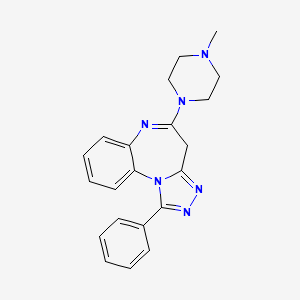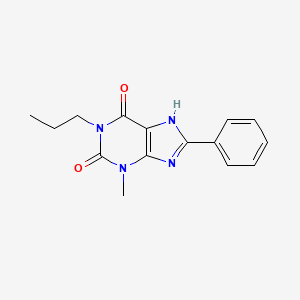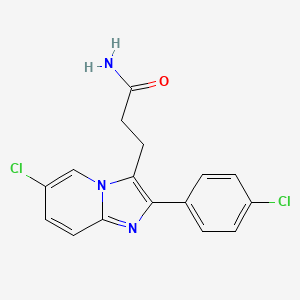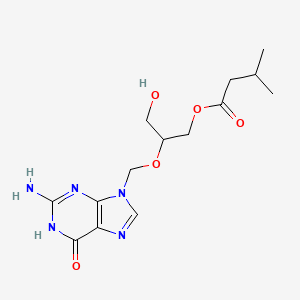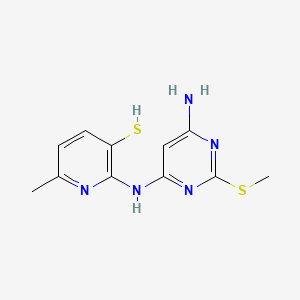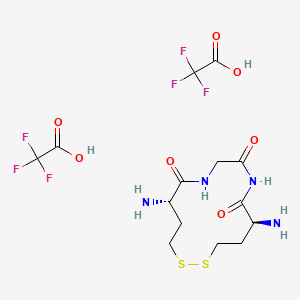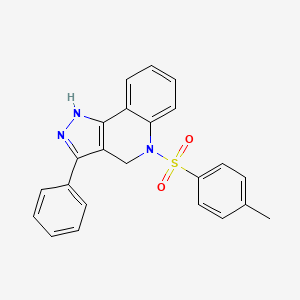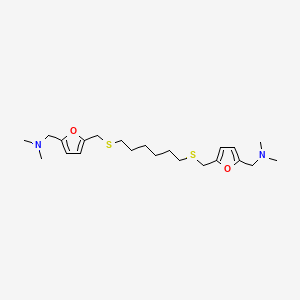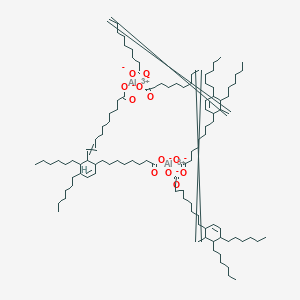
Aluminum dilinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum dilinoleate is a compound that belongs to the class of aluminum salts of linoleic acid. Linoleic acid is an essential fatty acid commonly found in many vegetable oils. This compound is primarily used in the cosmetics industry due to its various functional properties, such as anti-caking, emulsion stabilizing, opacifying, and viscosity controlling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum dilinoleate typically involves the reaction of aluminum salts with linoleic acid. One common method is to react aluminum chloride with linoleic acid in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting aluminum sulfate with linoleic acid. The reaction is conducted in large reactors where the temperature and pH are carefully monitored. The product is then purified through filtration and drying processes to obtain the final compound in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum dilinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Under certain conditions, this compound can be reduced to its constituent elements.
Substitution: The linoleate groups can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various acids or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various oxidized linoleic acid derivatives.
Reduction: Aluminum metal and reduced linoleic acid.
Substitution: New aluminum salts with different fatty acid groups.
Applications De Recherche Scientifique
Aluminum dilinoleate has several applications in scientific research:
Chemistry: Used as a stabilizer in various chemical formulations and reactions.
Biology: Investigated for its potential effects on cell membranes and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of aluminum dilinoleate involves its ability to interact with various molecular targets. In cosmetics, it acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. It also functions as an anti-caking agent by preventing the aggregation of particles. The compound’s opacifying properties are due to its ability to scatter light, making products appear less transparent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum stearate: Another aluminum salt of a fatty acid, used for similar purposes in cosmetics and industrial applications.
Aluminum palmitate: Similar in structure and function, used as a thickening agent and stabilizer.
Aluminum oleate: Used in cosmetics and industrial applications for its emulsifying and stabilizing properties.
Uniqueness
Aluminum dilinoleate is unique due to its specific fatty acid composition, which imparts distinct properties such as enhanced emulsion stability and viscosity control. Its ability to function effectively in a wide range of pH conditions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
53202-37-2 |
|---|---|
Formule moléculaire |
C108H186Al2O12 |
Poids moléculaire |
1730.6 g/mol |
Nom IUPAC |
dialuminum;10-[2-(7-carboxylatoheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoate |
InChI |
InChI=1S/3C36H64O4.2Al/c3*1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38;;/h3*20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40);;/q;;;2*+3/p-6 |
Clé InChI |
AHEUTCASMSZYAZ-UHFFFAOYSA-H |
SMILES canonique |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



